![molecular formula C18H19N3O2S B2825881 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004053-46-6](/img/structure/B2825881.png)
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Reactions
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, important pharmacophores, via a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide. This process is characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Exploring the synthesis of various thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. This includes the combination of different groups in the thieno[2,3-d]pyrimidine heterocyclic ring to enhance its biological activities (Tolba et al., 2018).
Biological and Pharmacological Studies
Evaluation as Antimicrobial and Anti-Inflammatory Agents
The synthesis and characterization of new pyrimidine and thiophene derivatives with promising activity against fungi, bacteria, and inflammation. These compounds showed remarkable antimicrobial and anti-inflammatory potency, suggesting potential medicinal applications (Lahsasni et al., 2018).
Investigation of Antitumor and Antibacterial Properties
Synthesizing carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides for potential antitumor and antibacterial applications. These compounds were evaluated against various human tumor cell lines and bacterial strains, showing significant activity in some instances (Hafez et al., 2017).
Synthesis of Analogs as Selective Inhibitors of Cancer Cell Growth
Developing new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones with potential as selective inhibitors of cancer cell growth. These compounds were tested in vitro against various cancer cell lines, showing inhibition of proliferation and suggesting a potential role in cancer treatment (Zhang et al., 2019).
Future Directions
Pyrido[2,3-d]pyrimidines, which are structurally similar to “3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide”, are emerging scaffolds in medicinal chemistry with a broad spectrum of activities. They are being studied for their potential as anticancer agents, and this research will help scientists design new selective, effective, and safe anticancer agents .
properties
IUPAC Name |
3-pentoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-3-4-9-23-14-7-5-6-13(11-14)17(22)21-16-15-8-10-24-18(15)20-12-19-16/h5-8,10-12H,2-4,9H2,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPMRCXUKQFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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